

structure-activity relationship (SAR) studies of 4-oxopiperidine-1-carboxamide analogs

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Compound of Interest

Compound Name: 4-Oxopiperidine-1-carboxamide

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A comparative guide to the structure-activity relationship (SAR) of **4-oxopiperidine-1-carboxamide** analogs and related piperidine carboxamides is presented for researchers, scientists, and drug development professionals. This guide synthesizes experimental data on how structural modifications to the piperidine carboxamide scaffold influence biological activity against various therapeutic targets, including tubulin, DNA gyrase, and protein kinase B (Akt).

While comprehensive SAR studies specifically on **4-oxopiperidine-1-carboxamide** analogs are limited in publicly available literature, this guide draws comparisons from closely related structures, primarily 4-substituted piperidine-1-carboxamides and piperidine-4-carboxamides, to provide valuable insights for the rational design of novel therapeutic agents.

Comparative Structure-Activity Relationship Analysis

The following sections and data tables summarize the SAR for different classes of piperidine carboxamide analogs, highlighting key structural features that govern their potency and selectivity.

4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides as Tubulin Inhibitors

A study by Krasavin et al. identified 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a novel class of tubulin inhibitors with potent antiproliferative activity against the DU-145 prostate

cancer cell line.[1][2] The SAR investigation focused on two key regions: the substituent on the 1,2,4-oxadiazole ring (R^1) and the substituent on the 1-carboxamide nitrogen (R^2).

Key Findings:

- **Carboxamide Moiety:** The 1-carboxamide fragment was found to be essential for the antiproliferative activity.[3]
- **R^1 Substituent (on Oxadiazole):** Aromatic substituents were explored. A p-fluorophenyl group (compound 8g) and a 3,4,5-trimethoxyphenyl group (compound 8o) at the R^1 position resulted in submicromolar activity.[2]
- **R^2 Substituent (on Carboxamide):** N-benzyl substitution was generally favorable. A 2,3-difluorobenzyl group (compound 11b) and a 2,5-difluorobenzyl group (compound 11d) at the R^2 position also conferred potent activity.[2]
- **Optimized Analog:** By combining the optimized fragments, compound 12a (with R^1 = 3,4,5-trimethoxyphenyl and R^2 = 2,5-difluorobenzyl) was identified as the most potent analog, with a GI_{50} of 120 nM.[2]

Table 1: SAR of 4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamide Analogs as Antiproliferative Agents[2]

Compound ID	R^1 Substituent (on Oxadiazole)	R^2 Substituent (on Carboxamide)	Antiproliferative Activity (GI_{50} , μM) vs. DU-145 cells
8g	4-Fluorophenyl	4-Fluorophenyl	0.61
8o	3,4,5-Trimethoxyphenyl	4-Fluorophenyl	0.89
11b	4-Methoxyphenyl	2,3-Difluorobenzyl	0.81
11d	4-Methoxyphenyl	2,5-Difluorobenzyl	0.73
12a	3,4,5-Trimethoxyphenyl	2,5-Difluorobenzyl	0.12

Piperidine-4-carboxamides as DNA Gyrase Inhibitors

A series of piperidine-4-carboxamides (P4Cs) have been identified as potent inhibitors of *Mycobacterium abscessus* (Mabs) DNA gyrase, a novel target for this class of compounds.^[4]^[5] The lead compound, MMV688844 (referred to as 844), was optimized to improve its antibacterial efficacy.

Key Findings:

- Core Structure:** The piperidine-4-carboxamide core connected to a 6-methoxy-1,5-naphthyridin-4-amine at the piperidine nitrogen and a substituted phenyl group via an ethyl linker at the carboxamide nitrogen was the basis for this series.
- Phenyl Substitution:** Substitution on the phenyl ring significantly impacted activity. The parent compound 844 has a 4-chlorophenyl group. Replacing the chloro group with a trifluoromethyl group at the 4-position (compound 844-TFM) resulted in a nearly 10-fold increase in activity against Mabs.^[6]
- Positional Isomers:** Moving the trifluoromethyl group to the 3-position of the phenyl ring (compound 9f) led to a reduction in potency compared to the lead compound 844.^[6]

Table 2: SAR of Piperidine-4-carboxamide Analogs as *M. abscessus* Inhibitors^[6]

Compound ID	Phenyl Ring Substituent	Antibacterial Activity (MIC, μ M) vs. <i>M. abscessus</i>	DNA Gyrase Inhibition (IC ₅₀ , μ M)
844	4-Chloro	12.5	10
844-TFM	4-Trifluoromethyl	1.5	1.5
9f	3-Trifluoromethyl	12.5	n/d
n/d: not determined			

4-Amino-piperidine-4-carboxamides as Akt Inhibitors

Optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to the discovery of potent and orally bioavailable inhibitors of Protein Kinase

B (Akt), a key node in cancer signaling pathways.[7][8]

Key Findings:

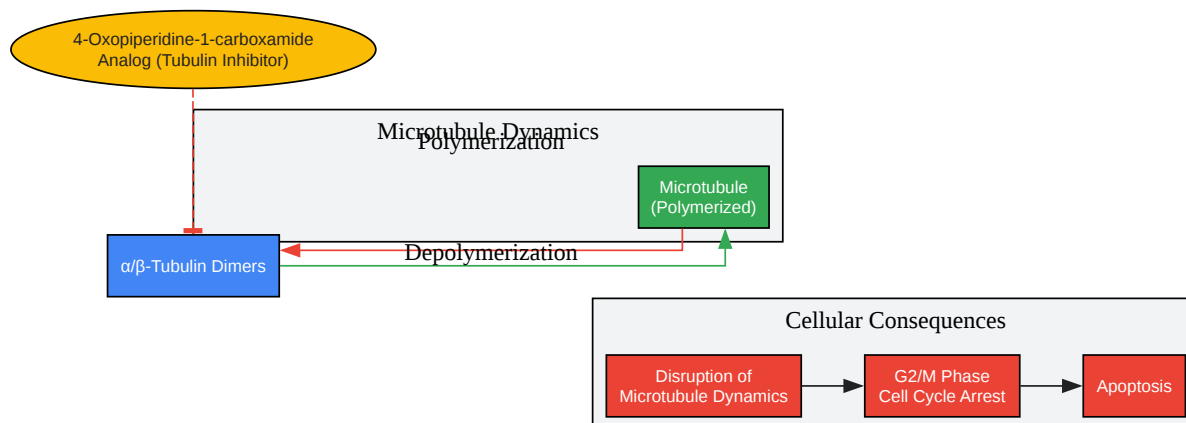
- **Linker Variation:** The initial leads, which were 4-amino-4-benzylpiperidines, suffered from rapid metabolism. Introducing a carboxamide linker at the 4-position of the piperidine ring was a key modification to improve the pharmacokinetic profile.[7]
- **Carboxamide Substitution:** Exploration of various substituents on the carboxamide nitrogen was crucial for potency and bioavailability. The discovery of AZD5363, a clinical candidate, highlights the success of this strategy, which incorporates a (1S)-1-(4-chlorophenyl)-3-hydroxypropyl group on the carboxamide.[8]

Table 3: Comparison of Akt Inhibitor Scaffolds[7]

Compound Class	General Structure Feature	Key Advantage
4-Amino-4-benzylpiperidines	Direct benzyl substitution at C4	Potent cellular activity
4-Amino-4-carboxamidopiperidines	Carboxamide linker at C4	Improved metabolic stability and oral bioavailability

Mechanisms of Action & Signaling Pathways

The biological activity of these analogs is dictated by their interaction with specific cellular targets. The following diagrams illustrate the mechanism of action for tubulin inhibitors and the signaling pathway modulated by Akt inhibitors.



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